Cas no 2680892-83-3 (tert-butyl 4-2-(4-chloro-3-nitro-1H-pyrazol-1-yl)acetylpiperazine-1-carboxylate)
tert-butyl 4-2-(4-chloro-3-nitro-1H-pyrazol-1-yl)acetylpiperazine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- EN300-28301175
- 2680892-83-3
- tert-butyl 4-[2-(4-chloro-3-nitro-1H-pyrazol-1-yl)acetyl]piperazine-1-carboxylate
- tert-butyl 4-2-(4-chloro-3-nitro-1H-pyrazol-1-yl)acetylpiperazine-1-carboxylate
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- Inchi: 1S/C14H20ClN5O5/c1-14(2,3)25-13(22)18-6-4-17(5-7-18)11(21)9-19-8-10(15)12(16-19)20(23)24/h8H,4-7,9H2,1-3H3
- InChI Key: NKOCQHMJXAXOLP-UHFFFAOYSA-N
- SMILES: ClC1C([N+](=O)[O-])=NN(C=1)CC(N1CCN(C(=O)OC(C)(C)C)CC1)=O
Computed Properties
- Exact Mass: 373.1152964g/mol
- Monoisotopic Mass: 373.1152964g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 25
- Rotatable Bond Count: 4
- Complexity: 527
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 114Ų
tert-butyl 4-2-(4-chloro-3-nitro-1H-pyrazol-1-yl)acetylpiperazine-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28301175-1g |
tert-butyl 4-[2-(4-chloro-3-nitro-1H-pyrazol-1-yl)acetyl]piperazine-1-carboxylate |
2680892-83-3 | 1g |
$800.0 | 2023-09-07 | ||
| Enamine | EN300-28301175-5g |
tert-butyl 4-[2-(4-chloro-3-nitro-1H-pyrazol-1-yl)acetyl]piperazine-1-carboxylate |
2680892-83-3 | 5g |
$2318.0 | 2023-09-07 | ||
| Enamine | EN300-28301175-10g |
tert-butyl 4-[2-(4-chloro-3-nitro-1H-pyrazol-1-yl)acetyl]piperazine-1-carboxylate |
2680892-83-3 | 10g |
$3438.0 | 2023-09-07 | ||
| Enamine | EN300-28301175-0.05g |
tert-butyl 4-[2-(4-chloro-3-nitro-1H-pyrazol-1-yl)acetyl]piperazine-1-carboxylate |
2680892-83-3 | 95.0% | 0.05g |
$671.0 | 2025-03-19 | |
| Enamine | EN300-28301175-0.1g |
tert-butyl 4-[2-(4-chloro-3-nitro-1H-pyrazol-1-yl)acetyl]piperazine-1-carboxylate |
2680892-83-3 | 95.0% | 0.1g |
$703.0 | 2025-03-19 | |
| Enamine | EN300-28301175-0.25g |
tert-butyl 4-[2-(4-chloro-3-nitro-1H-pyrazol-1-yl)acetyl]piperazine-1-carboxylate |
2680892-83-3 | 95.0% | 0.25g |
$735.0 | 2025-03-19 | |
| Enamine | EN300-28301175-0.5g |
tert-butyl 4-[2-(4-chloro-3-nitro-1H-pyrazol-1-yl)acetyl]piperazine-1-carboxylate |
2680892-83-3 | 95.0% | 0.5g |
$768.0 | 2025-03-19 | |
| Enamine | EN300-28301175-1.0g |
tert-butyl 4-[2-(4-chloro-3-nitro-1H-pyrazol-1-yl)acetyl]piperazine-1-carboxylate |
2680892-83-3 | 95.0% | 1.0g |
$800.0 | 2025-03-19 | |
| Enamine | EN300-28301175-2.5g |
tert-butyl 4-[2-(4-chloro-3-nitro-1H-pyrazol-1-yl)acetyl]piperazine-1-carboxylate |
2680892-83-3 | 95.0% | 2.5g |
$1568.0 | 2025-03-19 | |
| Enamine | EN300-28301175-5.0g |
tert-butyl 4-[2-(4-chloro-3-nitro-1H-pyrazol-1-yl)acetyl]piperazine-1-carboxylate |
2680892-83-3 | 95.0% | 5.0g |
$2318.0 | 2025-03-19 |
tert-butyl 4-2-(4-chloro-3-nitro-1H-pyrazol-1-yl)acetylpiperazine-1-carboxylate Related Literature
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
Additional information on tert-butyl 4-2-(4-chloro-3-nitro-1H-pyrazol-1-yl)acetylpiperazine-1-carboxylate
Introduction to tert-butyl 4-2-(4-chloro-3-nitro-1H-pyrazol-1-yl)acetylpiperazine-1-carboxylate (CAS No. 2680892-83-3)
tert-butyl 4-2-(4-chloro-3-nitro-1H-pyrazol-1-yl)acetylpiperazine-1-carboxylate (CAS No. 2680892-83-3) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is characterized by its unique structural features, which include a piperazine ring, a pyrazole moiety, and a tert-butyl protecting group. These structural elements contribute to its stability and reactivity, making it a valuable intermediate in the synthesis of various pharmaceuticals.
The pyrazole ring, specifically the 4-chloro-3-nitro substitution, imparts significant biological activity to the molecule. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anticonvulsant effects. The presence of the nitro group enhances the electron-withdrawing nature of the molecule, which can influence its binding affinity to specific biological targets. The chloro substitution further modulates the molecule's lipophilicity and metabolic stability.
The piperazine ring is a common structural motif in many drugs due to its ability to form hydrogen bonds and interact with various receptors. In this compound, the piperazine ring is acetylated and linked to the pyrazole moiety through a carbonyl group, creating a rigid structure that can stabilize interactions with target proteins. The tert-butyl protecting group on the piperazine ring enhances the compound's solubility and reduces its reactivity, making it more suitable for use in synthetic processes.
Recent studies have explored the potential of tert-butyl 4-2-(4-chloro-3-nitro-1H-pyrazol-1-yl)acetylpiperazine-1-carboxylate as an intermediate in the development of novel therapeutics. One notable application is in the treatment of neurodegenerative diseases. Research has shown that compounds with similar structures can modulate neurotransmitter levels and protect neurons from oxidative stress. For example, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited potent neuroprotective effects in vitro and in animal models of Parkinson's disease.
In addition to its potential neuroprotective properties, tert-butyl 4-2-(4-chloro-3-nitro-1H-pyrazol-1-yl)acetylpiperazine-1-carboxylate has been investigated for its anti-inflammatory and analgesic activities. Inflammatory diseases such as arthritis and chronic pain conditions are major health concerns worldwide, and there is a continuous need for new and effective treatments. Preclinical studies have shown that this compound can inhibit key inflammatory pathways, such as the NF-kB signaling cascade, thereby reducing inflammation and pain.
The synthesis of tert-butyl 4-2-(4-chloro-3-nitro-1H-pyrazol-1-yl)acetylpiperazine-1-carboxylate involves several steps, including the formation of the pyrazole ring, introduction of the chloro and nitro substituents, and coupling with the piperazine derivative. The tert-butyl protecting group is typically introduced at an early stage to prevent unwanted side reactions during subsequent synthetic steps. The final product is obtained through deprotection and purification processes.
In terms of safety and handling, it is important to note that while tert-butyl 4-2-(4-chloro-3-nitro-1H-pyrazol-1-yl)acetylpiperazine-1-carboxylate is not classified as a hazardous material or controlled substance, it should be handled with care in a well-controlled laboratory environment. Proper personal protective equipment (PPE) should be used, and standard laboratory safety protocols should be followed to ensure safe handling and storage.
The future prospects for tert-butyl 4-2-(4-chloro-3-nitro-1H-pyrazol-1-yl)acetylpiperazine-1-carboxylate are promising. Ongoing research aims to optimize its structure for improved pharmacokinetic properties and enhanced therapeutic efficacy. Additionally, efforts are being made to develop scalable synthetic methods that can facilitate large-scale production for clinical trials and commercialization.
In conclusion, tert-butyl 4-2-(4-chloro-3-nitro-1H-pyrazol-1-y)acetylpiperazine-l-carboxylate (CAS No. 2680892–83–3) represents an important compound in medicinal chemistry with potential applications in treating neurodegenerative diseases, inflammatory conditions, and pain management. Its unique structural features and biological activities make it a valuable candidate for further research and development in the pharmaceutical industry.
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